2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one 2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 88093-69-0
VCID: VC17556021
InChI: InChI=1S/C22H29ClN2O2/c1-3-4-14-25-22(26)21(23)20(15-24-25)27-16(2)17-10-12-19(13-11-17)18-8-6-5-7-9-18/h10-13,15-16,18H,3-9,14H2,1-2H3
SMILES:
Molecular Formula: C22H29ClN2O2
Molecular Weight: 388.9 g/mol

2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one

CAS No.: 88093-69-0

Cat. No.: VC17556021

Molecular Formula: C22H29ClN2O2

Molecular Weight: 388.9 g/mol

* For research use only. Not for human or veterinary use.

2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one - 88093-69-0

Specification

CAS No. 88093-69-0
Molecular Formula C22H29ClN2O2
Molecular Weight 388.9 g/mol
IUPAC Name 2-butyl-4-chloro-5-[1-(4-cyclohexylphenyl)ethoxy]pyridazin-3-one
Standard InChI InChI=1S/C22H29ClN2O2/c1-3-4-14-25-22(26)21(23)20(15-24-25)27-16(2)17-10-12-19(13-11-17)18-8-6-5-7-9-18/h10-13,15-16,18H,3-9,14H2,1-2H3
Standard InChI Key VNFQDOBDFYAYLD-UHFFFAOYSA-N
Canonical SMILES CCCCN1C(=O)C(=C(C=N1)OC(C)C2=CC=C(C=C2)C3CCCCC3)Cl

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound is built around a pyridazin-3(2H)-one core, a six-membered aromatic ring featuring two adjacent nitrogen atoms at positions 1 and 2 and a ketone group at position 3 . Substituents include:

  • 2-Butyl group: A linear alkyl chain at position 2, contributing hydrophobicity.

  • 4-Chloro substituent: Enhances electrophilicity and potential bioactivity.

  • 5-(1-(4-Cyclohexylphenyl)ethoxy): A sterically demanding ethoxy group with a 4-cyclohexylphenyl branch, influencing solubility and target binding .

Table 1: Molecular Formula and Weight

PropertyValue
Molecular FormulaC₂₈H₃₄ClN₂O₂
Molecular Weight474.03 g/mol
XLogP3-AA~6.8 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis likely involves sequential functionalization of the pyridazinone core:

  • Core Construction: Cyclocondensation of 1,4-diketones with hydrazines .

  • N-Alkylation: Introduction of the butyl group at position 2 using butyl halides under basic conditions.

  • Chlorination: Electrophilic substitution at position 4 using POCl₃ or N-chlorosuccinimide.

  • Etherification: Mitsunobu reaction or nucleophilic substitution to install the ethoxy substituent at position 5 .

Table 2: Key Synthetic Intermediates

StepIntermediateReagents/Conditions
1Pyridazin-3(2H)-oneHydrazine, 1,4-diketone, Δ
22-Butylpyridazin-3(2H)-oneButyl bromide, K₂CO₃, DMF
32-Butyl-4-chloropyridazin-3(2H)-onePOCl₃, reflux
4Target Compound1-(4-Cyclohexylphenyl)ethanol, DEAD, PPh₃

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Low aqueous solubility due to lipophilic substituents; soluble in DMSO, DMF, and dichloromethane.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester-like ethoxy group.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.2–1.6 (m, butyl CH₂), δ 4.3 (q, OCH₂), δ 7.2–7.4 (m, aromatic H).

  • IR (KBr): 1680 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) .

Hypothetical Biological Activity and Applications

Pharmaceutical Relevance

Structural analogs exhibit phosphodiesterase (PDE) inhibition and antifungal activity. The ethoxy group’s bulk may enable selective binding to enzymatic pockets .

Table 3: Predicted ADMET Properties

PropertyValue
LogP6.8
BBB PermeabilityLow
CYP2D6 InhibitionModerate
Ames TestNegative (predicted)

Future Research Directions

  • Activity Screening: Evaluate herbicidal and antifungal efficacy in vitro.

  • Structure-Activity Relationships (SAR): Modify the ethoxy branch to optimize target affinity.

  • Formulation Studies: Develop nanoemulsions to enhance aqueous solubility.

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